(S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
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Overview
Description
(S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrrolidinyl group, and an imidazole ring. The dihydrochloride form indicates that it is a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the Bromophenyl Group: This step usually involves a bromination reaction where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).
Attachment of the Pyrrolidinyl Group: This can be done through a nucleophilic substitution reaction where a pyrrolidine derivative is reacted with an appropriate leaving group on the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. These reactors allow for better control over reaction conditions such as temperature, pressure, and reaction time, leading to a more sustainable and scalable process.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
(S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist for certain neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
- (S)-5-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
- (S)-5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
- (S)-5-(4-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Uniqueness
(S)-5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity for certain receptors or enzymes.
Properties
Molecular Formula |
C13H16BrCl2N3 |
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Molecular Weight |
365.1 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C13H14BrN3.2ClH/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11;;/h3-6,8,11,15H,1-2,7H2,(H,16,17);2*1H |
InChI Key |
NYNXQXLXROQQKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br.Cl.Cl |
Origin of Product |
United States |
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